A 1120

Description

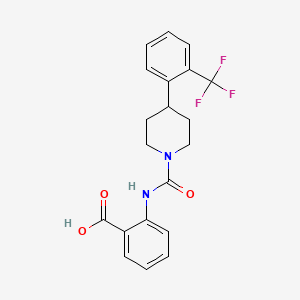

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O3/c21-20(22,23)16-7-3-1-5-14(16)13-9-11-25(12-10-13)19(28)24-17-8-4-2-6-15(17)18(26)27/h1-8,13H,9-12H2,(H,24,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAQCLPMSVEOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2C(F)(F)F)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152782-19-8 | |

| Record name | 1152782-19-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TPST-1120 (Amezalpat)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPST-1120, also known as amezalpat, is a first-in-class, oral, small molecule inhibitor of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a crucial role in regulating fatty acid oxidation (FAO), angiogenesis, and inflammation.[1][2] Many tumors upregulate FAO to support their proliferation, enhance angiogenesis, and create an immune-suppressive tumor microenvironment.[3] By inhibiting PPARα, TPST-1120 aims to counteract these tumor-promoting processes. This document provides a comprehensive overview of the mechanism of action, experimental data, and clinical development of TPST-1120.

Core Mechanism of Action: PPARα Inhibition

TPST-1120's primary mechanism of action is the selective antagonism of PPARα. This inhibition disrupts the metabolic and signaling pathways that are co-opted by cancer cells to support their growth and survival. The therapeutic effect is believed to be twofold: a direct impact on tumor cell metabolism and a modulation of the tumor microenvironment to be less favorable for tumor growth and more responsive to anti-cancer immunity.[3][4]

Signaling Pathway

The binding of endogenous ligands, such as fatty acids, to PPARα leads to its activation and subsequent heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription. These genes are involved in fatty acid uptake and oxidation. TPST-1120, as a PPARα antagonist, prevents this transcriptional activation, leading to a reduction in FAO.

References

- 1. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. youtube.com [youtube.com]

- 4. Tempest Receives FDA Study May Proceed for Pivotal Phase 3 Trial of Amezalpat Combination Therapy for the Treatment of First-Line Hepatocellular Carcinoma | Tempest Therapeutics [ir.tempesttx.com]

A1120 Binding Affinity to RBP4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of A1120, a non-retinoid small molecule, to Retinol-Binding Protein 4 (RBP4). A1120 has been identified as a high-affinity ligand for RBP4, demonstrating potential as a therapeutic agent by modulating RBP4 levels. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of A1120 to RBP4

A1120 exhibits a high binding affinity for RBP4, competitively displacing retinol (B82714) from its natural binding site. The quantitative metrics from various studies are summarized below for direct comparison.

| Compound | Binding Affinity Metric | Value (nM) | Assay | Reference |

| A1120 | Ki | 8.3 | Fluorescence Resonance Energy Transfer (FRET) | [1][2] |

| A1120 | IC50 | 14.8 | Scintillation Proximity Assay (SPA) | [3] |

| A1120 | IC50 | 155 | Time-Resolved FRET (TR-FRET) - RBP4-TTR Interaction | [3] |

| Fenretinide | IC50 | 56 | Scintillation Proximity Assay (SPA) | [3] |

| Fenretinide | IC50 | 4500 | Time-Resolved FRET (TR-FRET) - RBP4-TTR Interaction | [3] |

| Retinol | Kd | 62.5 | Scintillation Proximity Assay (SPA) | [3][4] |

| Retinol | Ki | 125 | Not Specified | [1] |

| Fenretinide | Ki | 125 | Not Specified | [1] |

Mechanism of Action

A1120 functions as an RBP4 antagonist. It binds to the same site on RBP4 as retinol, the endogenous ligand.[1] This binding event induces critical conformational changes in the loops at the interface where RBP4 interacts with Transthyretin (TTR).[1][5] The formation of the RBP4-TTR complex is crucial for preventing the renal clearance of the smaller RBP4 protein.[3] By disrupting this interaction, A1120 promotes the excretion of RBP4 from the bloodstream, leading to a reduction in serum RBP4 and retinol levels.[1][3][5] This mechanism is of therapeutic interest for conditions where lowering circulating retinol levels may be beneficial, such as certain retinal diseases characterized by the accumulation of toxic bisretinoids.[3][6][7] While initially investigated for its potential to improve insulin (B600854) sensitivity, studies have shown that A1120 does not produce the same anti-diabetic effects as fenretinide, another RBP4 antagonist, despite effectively lowering RBP4 levels.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinity of A1120 to RBP4 are provided below.

Scintillation Proximity Assay (SPA) for RBP4 Binding

This assay directly measures the binding of a radiolabeled ligand to its target protein.

-

Materials:

-

Biotinylated human RBP4

-

Streptavidin-coated Polyvinyltoluene (PVT) SPA beads

-

3H-retinol (radioligand)

-

A1120 and other test compounds

-

Assay buffer (e.g., PBS)

-

Microplates suitable for scintillation counting

-

-

Procedure:

-

Immobilization of RBP4: Biotinylated RBP4 is incubated with Streptavidin-PVT SPA beads to immobilize the protein on the bead surface.

-

Binding Reaction: A fixed concentration of 3H-retinol (e.g., 10 nM) is incubated with the RBP4-coated beads in the presence of varying concentrations of the test compound (A1120 or fenretinide).[3]

-

Nonspecific Binding Control: A parallel set of reactions is prepared in the presence of a high concentration of non-radioactive retinol (e.g., 20 µM) to determine nonspecific binding.[3]

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.

-

Signal Detection: The plates are read in a scintillation counter. When 3H-retinol binds to the RBP4 on the SPA beads, the radioisotope is brought into close enough proximity to the scintillant embedded in the beads to produce a detectable light signal. Unbound 3H-retinol in the solution is too far away to generate a signal.

-

Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of 3H-retinol, is determined by nonlinear regression analysis of the competition curve.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for RBP4-TTR Interaction

This assay measures the proximity of two molecules, in this case, RBP4 and TTR, to assess the ability of a compound to disrupt their interaction.

-

Materials:

-

Tagged RBP4 (e.g., with a donor fluorophore like Terbium)

-

Tagged TTR (e.g., with an acceptor fluorophore like d2)

-

Retinol

-

A1120 and other test compounds

-

Assay buffer

-

Microplates suitable for fluorescence reading

-

-

Procedure:

-

Induction of Interaction: Retinol is added to the assay mixture, as it promotes the interaction between RBP4 and TTR, bringing the donor and acceptor fluorophores into close proximity.[3] A dose-response curve for retinol is typically performed to determine the optimal concentration for inducing the interaction (e.g., an EC50 of 308 nM has been reported).[3]

-

Antagonist Addition: The assay is performed in the presence of a fixed concentration of retinol (e.g., 1 µM) and varying concentrations of the test compound (A1120 or fenretinide).[3]

-

Incubation: The reaction mixture is incubated to allow the binding and any disruption to occur.

-

Signal Detection: The plate is read using a TR-FRET-compatible reader. The donor fluorophore is excited at a specific wavelength, and if it is in close proximity to the acceptor fluorophore (i.e., if RBP4 and TTR are interacting), energy is transferred, and the acceptor emits light at a different wavelength. The ratio of the acceptor to donor emission is measured.

-

Data Analysis: A decrease in the FRET signal indicates that the test compound is disrupting the RBP4-TTR interaction. The IC50 value, the concentration of the test compound that inhibits 50% of the retinol-induced RBP4-TTR interaction, is determined.

-

In Vivo Effects of A1120 Administration

Administration of A1120 to mice has been shown to effectively lower serum RBP4 and retinol levels in a dose-dependent manner, comparable to the effects of fenretinide.[1] In one study, A1120 administration in mice resulted in a 75% reduction in serum RBP4.[6][7] This reduction in circulating RBP4 and retinol is correlated with a decrease in visual cycle retinoids and a significant reduction in the accumulation of lipofuscin bisretinoids in the eye.[3][6][7]

Conclusion

A1120 is a potent, high-affinity, non-retinoid antagonist of RBP4. Its mechanism of action involves the disruption of the RBP4-TTR interaction, leading to increased renal clearance of RBP4 and a subsequent reduction in serum RBP4 and retinol levels. The binding affinity and inhibitory activity of A1120 have been quantitatively characterized using assays such as SPA and TR-FRET. These findings underscore the potential of A1120 as a pharmacological tool for studying the roles of RBP4 and as a potential therapeutic agent for diseases where modulation of retinol transport is a desired outcome.

References

- 1. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to A1120: A Non-Retinoid Antagonist for Modulating the Retinol Transport Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of A1120, a novel non-retinoid antagonist of Retinol (B82714) Binding Protein 4 (RBP4). A1120 offers a promising therapeutic strategy for ocular diseases characterized by the excessive accumulation of lipofuscin, such as Stargardt disease and atrophic age-related macular degeneration (AMD). By binding to RBP4, A1120 disrupts the interaction between RBP4 and transthyretin (TTR), leading to the rapid renal clearance of RBP4. This mechanism effectively reduces the circulating levels of retinol and, consequently, mitigates the formation of cytotoxic bisretinoids in the retina. This document details the mechanism of action of A1120, presents key quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Retinol Transport Pathway and its Therapeutic Targeting

Retinol (Vitamin A) is essential for a multitude of physiological processes, most notably vision. Its transport from the liver, where it is stored, to peripheral tissues is a tightly regulated process. Retinol is carried in the bloodstream bound to Retinol Binding Protein 4 (RBP4).[1][2] This RBP4-retinol complex then associates with a larger protein, transthyretin (TTR).[3][4] The formation of this tertiary complex is crucial as it prevents the small RBP4 molecule from being filtered out of the blood by the kidneys and excreted.[5][6]

In certain retinal diseases, an over-accumulation of toxic byproducts of the visual cycle, known as bisretinoids (e.g., A2E), is a key pathological feature.[7][8] The formation of these bisretinoids is dependent on the influx of retinol into the retina. Therefore, reducing the amount of retinol delivered to the eye is a viable therapeutic approach.

A1120 is a small molecule, non-retinoid antagonist designed to disrupt this transport pathway. Unlike retinoid-based antagonists like fenretinide (B1684555), A1120 does not interact with retinoic acid receptors (RARs), which may offer a more favorable safety profile.[7][8] It binds directly to RBP4, inducing a conformational change that prevents its interaction with TTR.[9][10] This disruption leads to the rapid clearance of RBP4 from the circulation, thereby lowering serum retinol levels and reducing its uptake by the retina.[7][9]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of A1120.

Table 1: In Vitro Potency of A1120

| Parameter | Value | Species | Notes |

| RBP4 Binding Affinity (Ki) | 8.3 nM | Human | High-affinity, non-retinoid ligand.[10] |

| RBP4 Binding Dissociation Constant (Kd) | 62.5 nM | Not Specified | Determined by nonlinear regression analysis of saturation binding.[7] |

| IC50 for RBP4-TTR Interaction | 155 nM | Human | Significantly more potent than fenretinide (IC50 = 4.5 µM).[7] |

| IC50 on human RBP4 | 90 nM | Human | [11] |

| IC50 on mouse RBP4 | 66 nM | Mouse | [11] |

Table 2: In Vivo Effects of A1120 in Mice

| Parameter | Effect | Duration of Treatment | Animal Model | Notes |

| Serum RBP4 Reduction | 75% | 12 days | Wild-type Mice | Correlated with a reduction in visual cycle retinoids.[7] |

| 11-cis Retinaldehyde Reduction | ~30-50% | 12 days | Wild-type Mice | A key component of the visual cycle.[7] |

| All-trans Retinyl Palmitate Reduction | ~30-50% | 12 days | Wild-type Mice | The storage form of vitamin A in the retina.[7] |

| Bisretinoid Lipofuscin Reduction | ~50% | Not Specified | Abca4-/- Mice | A model for Stargardt disease.[12] |

Signaling and Experimental Workflow Diagrams

A1120 and the Retinol Transport Pathway

Caption: A1120 disrupts the retinol transport pathway by binding to RBP4.

Experimental Workflow: In Vitro RBP4-TTR Interaction Assay (TR-FRET)

Caption: Workflow for the Time-Resolved Fluorescence Resonance Energy Transfer assay.

Experimental Workflow: In Vivo Evaluation in Mice

Caption: General workflow for in vivo evaluation of A1120 in a mouse model.

Detailed Experimental Protocols

In Vitro RBP4-TTR Interaction Assay (TR-FRET)

This protocol is based on the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify the interaction between RBP4 and TTR.

-

Materials and Reagents:

-

MBP-tagged human RBP4

-

Europium (Eu3+)-labeled human TTR

-

d2-conjugated anti-MBP antibody

-

All-trans retinol

-

A1120 or other test compounds

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume black plates

-

-

Procedure:

-

Prepare a stock solution of A1120 and retinol in an appropriate solvent (e.g., DMSO).

-

Create a serial dilution of A1120 in the assay buffer.

-

In each well of the 384-well plate, add the following in order:

-

A1120 or vehicle control.

-

A fixed concentration of retinol (e.g., 1 µM) to induce the RBP4-TTR interaction.

-

MBP-tagged RBP4 and d2-conjugated anti-MBP antibody.

-

Europium-labeled TTR.

-

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) in the dark to allow the binding reaction to reach equilibrium.

-

Read the plate using a TR-FRET-compatible plate reader. Excite at approximately 320-340 nm and measure the emission at both 620 nm (Eu3+ emission) and 668 nm (d2 emission).

-

Calculate the FRET ratio (668 nm / 620 nm) * 10,000.

-

Plot the FRET ratio against the log of the A1120 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

RBP4 Saturation Binding Assay

This protocol is to determine the binding affinity (Kd) of a ligand to RBP4.

-

Materials and Reagents:

-

Recombinant human RBP4

-

Radiolabeled retinol (e.g., [3H]-retinol) or a fluorescently labeled RBP4 ligand

-

Unlabeled retinol or test compound (for competition assays)

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Filter plates (e.g., 96-well glass fiber filter plates)

-

Scintillation fluid and a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader.

-

-

Procedure:

-

In a 96-well plate, add a fixed concentration of RBP4 to each well.

-

Add increasing concentrations of the radiolabeled or fluorescently labeled ligand.

-

For non-specific binding determination, add a large excess of unlabeled ligand to a parallel set of wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free ligand.

-

Quantify the amount of bound ligand in each well using a scintillation counter or fluorescence plate reader.

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding against the ligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

-

In Vivo Administration of A1120 in Mice

This protocol provides a general guideline for the oral administration of A1120 to mice.

-

Materials and Reagents:

-

A1120

-

Vehicle (e.g., corn oil, 0.5% methylcellulose)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

-

Animal balance

-

-

Procedure:

-

Prepare a homogenous suspension of A1120 in the chosen vehicle at the desired concentration.

-

Weigh each mouse to determine the correct dosing volume.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and biting.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate length for gavage needle insertion.

-

Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach.

-

Slowly administer the A1120 suspension.

-

Carefully withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress.

-

Repeat the procedure at the desired frequency (e.g., once daily) for the duration of the study.

-

Measurement of Serum RBP4 Levels (ELISA)

This protocol outlines the general steps for a sandwich ELISA to quantify RBP4 in serum samples.

-

Materials and Reagents:

-

Commercial RBP4 ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

-

Mouse serum samples

-

Microplate reader

-

-

Procedure:

-

Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Serum samples will likely require dilution.

-

Add the standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.

-

Incubate the plate for the time and at the temperature specified in the kit protocol.

-

Wash the plate several times with the provided wash buffer to remove unbound substances.

-

Add the detection antibody (e.g., a biotinylated anti-RBP4 antibody) to each well and incubate.

-

Wash the plate again.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate.

-

Wash the plate a final time.

-

Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of RBP4 in the unknown samples.

-

Analysis of Visual Cycle Retinoids by HPLC

This protocol describes a general method for extracting and analyzing retinoids from ocular tissue.

-

Materials and Reagents:

-

Mouse eyes

-

Homogenization buffer (e.g., PBS with antioxidants)

-

Organic solvent for extraction (e.g., hexane, ethyl acetate)

-

HPLC system with a UV detector

-

Normal-phase HPLC column

-

Mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane)

-

Retinoid standards (e.g., all-trans-retinol, 11-cis-retinal, all-trans-retinyl palmitate)

-

-

Procedure:

-

Dissect the mouse eyes under dim red light to preserve the light-sensitive retinoids.

-

Homogenize the eye tissue in homogenization buffer on ice.

-

Extract the retinoids from the homogenate by adding an organic solvent and vortexing vigorously.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Carefully collect the organic phase containing the retinoids and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the HPLC mobile phase.

-

Inject the sample onto the HPLC system.

-

Separate the different retinoid isomers using a suitable mobile phase gradient.

-

Detect the retinoids by their UV absorbance at a specific wavelength (e.g., 325 nm).

-

Identify and quantify the retinoids by comparing their retention times and peak areas to those of the known standards.

-

Electroretinography (ERG) in Mice

This protocol provides a basic outline for performing ERG to assess retinal function in mice.

-

Materials and Reagents:

-

ERG recording system (including a Ganzfeld dome, amplifier, and data acquisition software)

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Mydriatic eye drops (e.g., tropicamide)

-

Topical anesthetic eye drops (e.g., proparacaine)

-

Corneal electrodes, reference electrode, and ground electrode

-

Heating pad to maintain body temperature

-

-

Procedure:

-

Dark-adapt the mice overnight before the experiment.

-

Under dim red light, anesthetize the mouse.

-

Dilate the pupils with a mydriatic agent.

-

Place the mouse on the heating pad within the Ganzfeld dome.

-

Place the ground electrode subcutaneously in the tail or back, and the reference electrode subcutaneously on the head.

-

Apply a drop of topical anesthetic to the cornea, followed by the corneal electrode.

-

Present a series of light flashes of increasing intensity to the dark-adapted eye (scotopic ERG) to assess rod function.

-

Light-adapt the mouse for a period (e.g., 10 minutes) and then present a series of bright flashes (photopic ERG) to assess cone function.

-

Record the electrical responses from the retina.

-

Analyze the resulting waveforms, measuring the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar cell response).

-

Conclusion

A1120 represents a significant advancement in the development of non-retinoid based therapies for retinal diseases associated with lipofuscin accumulation. Its high potency in disrupting the RBP4-TTR interaction and its demonstrated efficacy in reducing serum RBP4 and retinal bisretinoids in preclinical models underscore its therapeutic potential. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development of A1120 and similar compounds, ultimately aiming to bring new treatment options to patients suffering from these debilitating eye conditions.

References

- 1. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]

- 2. The mouse pattern electroretinogram - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elisabscience.com [elisabscience.com]

- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 5. Serum Retinol-Binding Protein 4 (RBP4) Levels in Patients with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gentian.com [gentian.com]

- 7. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. A 1120 | 1152782-19-8 [chemicalbook.com]

- 11. A1120 |CAS 1152782-19-8|DC Chemicals [dcchemicals.com]

- 12. fn-test.com [fn-test.com]

In Vitro Characterization of A-1120: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1120 is a novel, non-retinoid small molecule antagonist of Retinol (B82714) Binding Protein 4 (RBP4). It exhibits high affinity for RBP4 and effectively disrupts the interaction between RBP4 and transthyretin (TTR). This mode of action leads to a reduction in circulating RBP4 and retinol levels, presenting a promising therapeutic strategy for conditions associated with excessive bisretinoid accumulation, such as atrophic age-related macular degeneration (AMD) and Stargardt disease.[1][2] Unlike some earlier RBP4 antagonists like fenretinide, A-1120 does not exhibit retinoic acid receptor (RAR) alpha agonistic activity, suggesting a more favorable safety profile.[1] This technical guide provides an in-depth overview of the in vitro characterization of A-1120, including its binding and functional properties, detailed experimental methodologies, and the underlying signaling pathways.

Core Properties of A-1120

A-1120 has been characterized through a series of in vitro assays to determine its potency and mechanism of action. The key quantitative data from these assays are summarized in the tables below.

RBP4 Binding Affinity

The binding affinity of A-1120 to human RBP4 was determined using a Scintillation Proximity Assay (SPA). This assay measures the displacement of a radiolabeled ligand ([3H]-retinol) from RBP4 by the test compound.

| Compound | Ki (nM) | Assay Type | Radioligand |

| A-1120 | 8.3 | Scintillation Proximity Assay (SPA) | [3H]-retinol |

Table 1: Binding Affinity of A-1120 for Human RBP4.[3]

RBP4-TTR Interaction Inhibition

The ability of A-1120 to antagonize the retinol-induced interaction between RBP4 and TTR was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the disruption of the RBP4-TTR complex in the presence of the antagonist.

| Compound | IC50 (nM) | Assay Type |

| A-1120 | 155 | HTRF Assay |

Table 2: Inhibition of Retinol-Dependent RBP4-TTR Interaction by A-1120.[1]

Signaling Pathway and Mechanism of Action

A-1120 exerts its effect by targeting the transport mechanism of retinol in the bloodstream. Under normal physiological conditions, retinol binds to RBP4, and this complex then associates with TTR. The formation of this larger ternary complex prevents the renal filtration of RBP4, thereby maintaining circulating retinol levels. Retinol is delivered to target cells via the cell surface receptor STRA6 (Stimulated by Retinoic Acid 6), which binds to the RBP4-retinol complex and facilitates the transport of retinol across the cell membrane.[1][4]

A-1120, as a potent RBP4 antagonist, binds to RBP4 and induces conformational changes that disrupt the interaction between RBP4 and TTR.[3] This leads to the rapid clearance of the smaller RBP4-A-1120 complex from the circulation through glomerular filtration. The resulting decrease in serum RBP4 and retinol levels reduces the amount of retinol available for uptake by cells, including those in the retina. This mechanism is crucial for its therapeutic potential in diseases characterized by the accumulation of toxic retinol byproducts.

References

- 1. academic.oup.com [academic.oup.com]

- 2. STRA6: role in cellular retinol uptake and efflux - Kelly - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

- 3. Retinal Pigmented Epithelial Cells Obtained from Human Induced Pluripotent Stem Cells Possess Functional Visual Cycle Enzymes in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nintedanib (BIBF 1120)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib (B1663095), formerly known as BIBF 1120, is a potent, orally administered small-molecule tyrosine kinase inhibitor. It functions as a triple angiokinase inhibitor by targeting the key pro-angiogenic and pro-fibrotic pathways mediated by Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of nintedanib, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and metabolic pathways.

Pharmacodynamics: Mechanism of Action

Nintedanib competitively binds to the intracellular adenosine (B11128) triphosphate (ATP) binding pocket of VEGFR, FGFR, and PDGFR.[3][4] This binding inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling cascades that are crucial for the proliferation, migration, and survival of endothelial cells and fibroblasts.[2][3][5] The primary downstream pathways affected include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[5] In addition to its primary targets, nintedanib also shows inhibitory activity against non-receptor tyrosine kinases such as Src, Lck, and Lyn, as well as Fms-like tyrosine kinase-3 (FLT3).[4][6] This multi-targeted approach effectively attenuates angiogenesis and fibrosis.[4]

Signaling Pathway Inhibition

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. researchgate.net [researchgate.net]

- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to A 1120: A Novel Kinase Inhibitor for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound A 1120 is a novel, potent, and selective small molecule inhibitor of the historically challenging drug target, Tyrosine Kinase X (TKX). TKX is a receptor tyrosine kinase that has been implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer and pancreatic cancer. Overexpression or mutational activation of TKX leads to constitutive activation of downstream signaling pathways, promoting cellular proliferation, survival, and angiogenesis. This compound represents a promising therapeutic candidate due to its high selectivity and favorable preclinical profile. This document provides a comprehensive overview of the early-stage research on this compound, including its mechanism of action, key experimental data, and detailed protocols.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of TKX. By binding to the ATP-binding pocket of the TKX kinase domain, this compound prevents the phosphorylation and subsequent activation of downstream signaling molecules. The primary downstream effector of TKX is the serine/threonine kinase, Signal Transducer and Activator of Proliferation (STAP). Upon phosphorylation by TKX, STAP translocates to the nucleus and activates the transcription factor, Growth Factor Response Element Binding Protein (GREB), leading to the expression of genes involved in cell cycle progression and apoptosis resistance.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for the this compound compound.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Assay Type |

| TKX | 5.2 | Kinase Assay |

| Kinase A | >10,000 | Kinase Assay |

| Kinase B | 8,500 | Kinase Assay |

| Kinase C | >10,000 | Kinase Assay |

Table 2: Cellular Activity

| Cell Line | EC50 (nM) for p-STAP Inhibition | Cell Viability IC50 (nM) |

| H-1975 | 15.8 | 50.2 |

| Panc-1 | 22.5 | 75.1 |

Table 3: In Vivo Efficacy in H-1975 Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 85 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TKX and other kinases.

Protocol:

-

Recombinant human TKX enzyme was incubated with a range of this compound concentrations (0.1 nM to 10 µM) in a kinase buffer containing ATP and a specific peptide substrate.

-

The reaction was initiated by the addition of ATP and incubated for 60 minutes at 30°C.

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

-

Data were normalized to control (DMSO-treated) wells, and the IC50 values were calculated using a four-parameter logistic fit.

Cellular Phospho-STAP Inhibition Assay

Objective: To measure the half-maximal effective concentration (EC50) of this compound for the inhibition of STAP phosphorylation in a cellular context.

Protocol:

-

H-1975 or Panc-1 cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were serum-starved for 24 hours and then treated with a dose range of this compound for 2 hours.

-

Cells were then stimulated with the TKX ligand for 15 minutes to induce STAP phosphorylation.

-

Cells were lysed, and the levels of phosphorylated STAP (p-STAP) and total STAP were determined using a sandwich ELISA.

-

The p-STAP signal was normalized to the total STAP signal, and the EC50 was calculated.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

-

Female athymic nude mice were subcutaneously implanted with H-1975 tumor cells.

-

When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.

-

This compound was administered orally, once daily (QD), at doses of 10 and 30 mg/kg. A vehicle control group received the formulation excipient.

-

Tumor volumes and body weights were measured twice weekly for 21 days.

-

Tumor growth inhibition (TGI) was calculated at the end of the study.

Conclusion

The early-stage research on this compound demonstrates its potential as a potent and selective inhibitor of the TKX signaling pathway. The compound exhibits significant anti-proliferative activity in cancer cell lines and robust anti-tumor efficacy in a xenograft model. These promising preclinical findings warrant further investigation of this compound in advanced preclinical models and eventual clinical development.

A1120 as a Chemical Probe for Retinol-Binding Protein 4 (RBP4): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A1120, a potent and specific non-retinoid antagonist of Retinol-Binding Protein 4 (RBP4). A1120 serves as a valuable chemical probe for studying the physiological and pathological roles of RBP4. This document details its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its use and evaluation.

Introduction to RBP4 and the Role of A1120

Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (B82714) (Vitamin A) in the bloodstream.[1][2][3] It is mainly synthesized in the liver and circulates in a complex with transthyretin (TTR), which prevents its filtration by the kidneys.[1][2] RBP4-mediated retinol transport is crucial for various biological processes, including vision, immune function, and embryonic development. Elevated levels of RBP4 have been associated with metabolic disorders such as insulin (B600854) resistance and type 2 diabetes, as well as certain ocular diseases like age-related macular degeneration (AMD) and Stargardt disease.[4][5][6][7][8]

A1120 is a high-affinity, non-retinoid small molecule ligand for RBP4.[6][9] Unlike retinoid-based antagonists like fenretinide, A1120 does not activate retinoic acid receptors (RARs), suggesting a more specific mechanism of action and a potentially better safety profile.[4][5] It functions by binding to the retinol-binding pocket of RBP4, inducing conformational changes that disrupt the interaction between RBP4 and TTR.[2][9] This disruption leads to the rapid renal clearance of the smaller A1120-RBP4 complex, thereby lowering circulating levels of both RBP4 and retinol.[1][9] These properties make A1120 an excellent chemical probe to investigate the biological consequences of RBP4 reduction.

Quantitative Data Summary

The following tables summarize the key quantitative data for A1120 in its interaction with RBP4.

Table 1: In Vitro Binding Affinity and Potency of A1120

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 8.3 nM | TR-FRET Assay | [3][9] |

| IC50 (vs. 3H-retinol) | Human | 90 nM | Scintillation Proximity Assay | [9] |

| IC50 (vs. 3H-retinol) | Mouse | 66 nM | Scintillation Proximity Assay | [9] |

| IC50 (RBP4-TTR Interaction) | Human | 155 nM | TR-FRET Assay | [4] |

Table 2: In Vivo Effects of A1120 in Mice

| Species | Dose | Time Point | Effect on Serum RBP4 | Effect on Serum Retinol | Reference |

| B6D2F1 Mice | 30 mg/kg (oral) | 12 hours | Peak Reduction | Peak Reduction | [1][9] |

| B6D2F1 Mice | 5 and 30 mg/kg (oral) | 4 hours | Dose-dependent reduction | - | [9] |

| Abca4-/- Mice | 30 mg/kg (daily in chow) | 21 days | 64% reduction | Correlated reduction | [4][8] |

| Abca4-/- Mice | 30 mg/kg (daily in chow) | 42 days | 75% reduction | Correlated reduction | [4][8] |

Mechanism of Action and Signaling Pathways

A1120's primary mechanism of action is the disruption of the RBP4-TTR complex. By binding to the retinol pocket of RBP4, A1120 induces conformational changes in the loops at the RBP4-TTR interaction interface, sterically hindering the formation of the tertiary complex.[9] This leads to increased renal clearance of RBP4.

The broader signaling pathways influenced by modulating RBP4 levels are complex. RBP4 is known to interact with the cell surface receptor STRA6 (Stimulated by Retinoic Acid 6) to facilitate retinol uptake into cells. This can trigger downstream signaling through the JAK2/STAT5 pathway. Furthermore, RBP4 has been shown to activate pro-inflammatory signaling in macrophages via Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK), independent of its retinol transport function.

Below are diagrams illustrating these pathways and the experimental workflow for evaluating A1120.

Detailed Experimental Protocols

RBP4 Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay measures the ability of a test compound (A1120) to displace a radiolabeled ligand ([3H]retinol) from RBP4.

-

Materials:

-

Recombinant human or mouse RBP4

-

[3H]retinol (radioligand)

-

A1120 (test compound)

-

Unlabeled all-trans retinol (for non-specific binding determination)

-

SPA beads (e.g., Protein A-coated PVT SPA beads)

-

Anti-RBP4 antibody

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Microplates (e.g., 96-well or 384-well)

-

Scintillation counter

-

-

Procedure:

-

Prepare a dilution series of A1120 in the assay buffer.

-

In each well of the microplate, add the assay buffer, a fixed concentration of [3H]retinol, and varying concentrations of A1120 or unlabeled retinol (for control).

-

Add a pre-incubated mixture of RBP4 protein and anti-RBP4 antibody to each well.

-

Add the SPA beads to each well. The antibody-bound RBP4 will be captured by the Protein A on the beads.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

When [3H]retinol is bound to RBP4, it is in close proximity to the scintillant in the SPA beads, generating a light signal.

-

Measure the signal using a scintillation counter.

-

Data Analysis: Plot the signal against the log concentration of A1120. The concentration of A1120 that inhibits 50% of the specific binding of [3H]retinol is the IC50 value.

-

RBP4-TTR Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the retinol-dependent interaction between RBP4 and TTR and the ability of A1120 to disrupt this interaction.[4]

-

Materials:

-

Maltose-Binding Protein (MBP)-tagged RBP4 (MBP-RBP4)

-

Transthyretin (TTR) labeled with a donor fluorophore (e.g., Eu3+ cryptate)

-

Anti-MBP antibody conjugated to an acceptor fluorophore (e.g., d2)

-

All-trans retinol

-

A1120 (test compound)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 0.05% NP-40, 400 mM KF)

-

Microplates (e.g., 384-well low volume)

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare a dilution series of A1120 in the assay buffer.

-

To each well, add MBP-RBP4, Eu3+-labeled TTR, and the d2-labeled anti-MBP antibody.

-

Add a fixed concentration of retinol to induce the RBP4-TTR interaction.

-

Add the diluted A1120 to the wells.

-

Incubate the plate at room temperature, protected from light.

-

When RBP4 and TTR interact, the donor (Eu3+) and acceptor (d2) fluorophores are brought into close proximity, allowing for FRET to occur upon excitation at the donor's wavelength (e.g., 337 nm).

-

Measure the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot this ratio against the log concentration of A1120 to determine the IC50 for the disruption of the RBP4-TTR interaction.

-

In Vivo Evaluation of A1120 in Mice

This protocol outlines a typical in vivo experiment to assess the pharmacodynamic effect of A1120 on serum RBP4 levels.

-

Materials and Animals:

-

Male mice (e.g., B6D2F1 or a disease-relevant model like Abca4-/-)

-

A1120

-

Vehicle for formulation (e.g., 1% methylcellulose)

-

Oral gavage needles or formulated chow

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

ELISA kit for mouse RBP4

-

LC/MS for retinol quantification

-

-

Procedure:

-

Acclimate animals to the housing conditions.

-

Divide animals into vehicle control and A1120 treatment groups.

-

Dosing:

-

Sample Collection:

-

Collect blood samples via tail nick or terminal bleed at predetermined time points (e.g., 0, 4, 8, 12, 24 hours for acute; baseline, weekly for chronic).

-

-

Sample Processing:

-

Allow blood to clot and centrifuge to separate serum.

-

Store serum at -80°C until analysis.

-

-

Analysis:

-

Measure serum RBP4 concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

-

Measure serum retinol levels using a validated LC/MS method.

-

-

Data Analysis: Compare the serum RBP4 and retinol levels between the A1120-treated and vehicle-treated groups at each time point.

-

Conclusion

A1120 is a well-characterized, potent, and specific non-retinoid antagonist of RBP4. Its ability to effectively lower circulating RBP4 and retinol levels by disrupting the RBP4-TTR interaction makes it an invaluable tool for researchers studying the biology of RBP4 in health and disease. The data and protocols provided in this guide offer a solid foundation for the successful application of A1120 as a chemical probe in both in vitro and in vivo settings.

References

- 1. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for BIBF 1120 (Nintedanib) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBF 1120, also known as Nintedanib, is a potent, orally available small-molecule inhibitor targeting multiple tyrosine kinases. It functions as a triple angiokinase inhibitor by blocking the activity of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β)[1][2][3][4]. By competitively binding to the ATP pocket of these receptors, BIBF 1120 effectively inhibits downstream signaling pathways, such as the MAPK and Akt pathways, which are crucial for the proliferation and survival of endothelial cells, pericytes, and smooth muscle cells[5][6]. This mechanism underlies its anti-angiogenic and anti-tumor activities, making it a subject of extensive research in oncology. In preclinical cancer models, BIBF 1120 has been shown to inhibit tumor growth and reduce microvessel density[1][5].

These application notes provide a comprehensive overview of the in vitro effects of BIBF 1120 and detailed protocols for its use in cell culture experiments.

Data Presentation

In Vitro Inhibitory Activity of BIBF 1120

The following table summarizes the half-maximal inhibitory concentrations (IC50) of BIBF 1120 against its target kinases.

| Target Kinase | IC50 (nM) |

| VEGFR1 | 34 |

| VEGFR2 | 13 |

| VEGFR3 | 13 |

| FGFR1 | 69 |

| FGFR2 | 37 |

| FGFR3 | 108 |

| PDGFRα | 59 |

| PDGFRβ | 65 |

Data compiled from MedChemExpress and Selleck Chemicals.[7][8]

Cellular Proliferation and Viability Inhibition by BIBF 1120

The table below presents the half-maximal effective concentrations (EC50) or inhibitory concentrations (IC50) of BIBF 1120 on the proliferation and viability of various cell lines. It is important to note that the direct anti-proliferative effects of BIBF 1120 on tumor cells in vitro can be modest, as its primary mechanism of action in vivo is often attributed to the inhibition of angiogenesis[1].

| Cell Line | Cell Type | Assay | IC50 / EC50 (µM) | Incubation Time |

| A549 | Human Non-Small Cell Lung Cancer | MTT Assay | 22.62 | 72 hours |

| Calu-6 | Human Non-Small Cell Lung Cancer | [3H] Thymidine uptake | > 1 | Not Specified |

| HUVEC | Human Umbilical Vein Endothelial Cells | Proliferation Assay | 0.01 - 0.08 | Not Specified |

| HUASMC | Human Umbilical Artery Smooth Muscle Cells | Proliferation Assay | 0.01 - 0.08 | Not Specified |

Data compiled from multiple sources.[5][7][9]

Mandatory Visualizations

Caption: BIBF 1120 inhibits VEGFR, PDGFR, and FGFR signaling.

Caption: Experimental workflow for in vitro studies with BIBF 1120.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines a method to determine the IC50 of BIBF 1120 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

BIBF 1120 (Nintedanib)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of BIBF 1120 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of BIBF 1120 in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BIBF 1120.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the BIBF 1120 concentration to determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection of apoptosis induced by BIBF 1120 using flow cytometry.

Materials:

-

Cells treated with BIBF 1120 (as described in the viability assay)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture and treat cells with desired concentrations of BIBF 1120 for 24-48 hours in 6-well plates.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use FITC signal detector (FL1) for Annexin V and the phycoerythrin emission signal detector (FL2) for PI.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Western Blot Analysis

This protocol outlines the procedure to assess the effect of BIBF 1120 on the phosphorylation of target proteins like VEGFR, Akt, and ERK.

Materials:

-

Cells treated with BIBF 1120

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-VEGFR, anti-VEGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with BIBF 1120 at various concentrations for a specified time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the protein of interest to the loading control. For phosphoproteins, normalize to the total protein expression.

-

References

- 1. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What could Nintedanib (BIBF 1120), a triple inhibitor of VEGFR, PDGFR, and FGFR, add to the current treatment options for patients with metastatic colorectal cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intedanib, a triple kinase inhibitor of VEGFR, FGFR and PDGFR for the treatment of cancer and idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: A1120 In Vivo Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1120 is a potent and selective non-retinoid antagonist of Retinol-Binding Protein 4 (RBP4) with a high affinity (Ki = 8.3 nM).[1][2] It functions by disrupting the interaction between RBP4 and its transport protein, transthyretin (TTR), leading to the renal clearance of RBP4 and a subsequent reduction in circulating RBP4 and retinol (B82714) levels.[2] This mechanism of action makes A1120 a valuable research tool for studying the physiological roles of RBP4 and as a potential therapeutic agent in diseases associated with elevated RBP4, such as certain retinal diseases.[3][4][5][6]

These application notes provide a comprehensive overview of the in vivo dosage and administration of A1120 based on preclinical studies.

Data Presentation

In Vivo Efficacy and Dosage of A1120

| Animal Model | Dosage | Administration Route | Dosing Regimen | Observed Effects | Reference |

| Abca4-/- Mice | 30 mg/kg/day | Oral (formulated in chow) | Continuous for 6 weeks | 75% reduction in serum RBP4; significant reduction in lipofuscin bisretinoids. | [3][5][6][7] |

| Wild-type Mice | Not specified | Oral | Acute Dosing | Lowered serum RBP4 and retinol levels. | [2] |

Experimental Protocols

Protocol 1: Long-Term Oral Administration of A1120 in a Mouse Model of Enhanced Retinal Lipofuscinogenesis (Abca4-/- mice)

This protocol is adapted from the methodology described in studies investigating the effect of A1120 on reducing the accumulation of cytotoxic bisretinoids.[3][4][5][6]

1. Objective:

To evaluate the long-term efficacy of orally administered A1120 in reducing serum RBP4 levels and lipofuscin bisretinoids in the retina of Abca4-/- mice.

2. Materials:

-

A1120 compound

-

Standard rodent chow

-

Abca4-/- mice

-

Vehicle control (standard rodent chow without A1120)

-

Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

-

ELISA kit for RBP4 quantification

-

HPLC system for bisretinoid analysis

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

3. Methodology:

-

Animal Acclimation: Acclimate Abca4-/- mice to the housing conditions for at least one week prior to the start of the experiment.

-

A1120 Formulation:

-

Calculate the required amount of A1120 to achieve a target dose of 30 mg/kg/day, assuming an average daily food consumption for the mice.

-

Thoroughly mix the calculated amount of A1120 with the powdered or pelleted rodent chow to ensure a homogenous distribution.

-

Prepare a sufficient quantity of the formulated chow for the entire study duration to maintain consistency.

-

Prepare a vehicle control chow (without A1120) using the same procedure.

-

-

Dosing and Administration:

-

House the mice in separate cages for the treatment and control groups.

-

Provide the A1120-formulated chow and the vehicle control chow ad libitum to the respective groups for a period of 6 weeks.

-

Monitor food intake and body weight regularly to ensure animal welfare and to adjust dosing if necessary.

-

-

Sample Collection:

-

At designated time points (e.g., baseline, week 3, and week 6), collect blood samples from the mice via an appropriate method (e.g., retro-orbital bleed) under anesthesia.

-

Process the blood to obtain serum and store at -80°C until analysis.

-

At the end of the study (week 6), euthanize the mice and carefully dissect the eyes.

-

Isolate the retinas and store them at -80°C for bisretinoid analysis.

-

-

Data Analysis:

-

Quantify serum RBP4 levels using a commercially available ELISA kit according to the manufacturer's instructions.

-

Extract and quantify lipofuscin bisretinoids (e.g., A2E) from the retinal tissue using HPLC.

-

Perform statistical analysis to compare the serum RBP4 levels and bisretinoid content between the A1120-treated and vehicle-treated groups.

-

Mandatory Visualizations

Signaling Pathway of A1120 Action

Caption: Mechanism of action of A1120 in disrupting the RBP4-TTR complex.

Experimental Workflow for In Vivo A1120 Administration

Caption: Workflow for the long-term in vivo study of A1120 in mice.

References

- 1. A1120 |CAS 1152782-19-8|DC Chemicals [dcchemicals.com]

- 2. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]

Unraveling "A 1120": A Critical Need for Specificity in Research and Development

The designation "A 1120" is applied to a variety of chemical compounds and materials across diverse scientific and industrial fields, leading to potential ambiguity for researchers, scientists, and drug development professionals. A comprehensive review of scientific and technical literature reveals that "this compound" can refer to at least five distinct substances, each with unique properties, applications, and handling requirements. This ambiguity necessitates careful clarification to ensure the accurate preparation of solutions and the assessment of their stability.

The distinct entities identified as "this compound" include:

-

A1120 (Non-retinoid RBP4 Antagonist): A compound investigated for its potential in treating conditions like atrophic age-related macular degeneration and Stargardt disease. Its mechanism involves inhibiting the interaction between retinol-binding protein 4 (RBP4) and transthyretin (TTR).[1][2]

-

TPST-1120 (PPARα Inhibitor): An oral small molecule inhibitor of peroxisome proliferator-activated receptor alpha (PPARα). It is under investigation as a cancer therapy, with a dual mechanism of action that includes impairing tumor proliferation and reprogramming the tumor microenvironment.[3][4][5][6]

-

BIBF 1120 (Nintedanib): A triple angiokinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is used in the treatment of various cancers and idiopathic pulmonary fibrosis.[7][8]

-

INV-1120 (EP4 Receptor Antagonist): A selective, oral small molecule antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4. It has been studied in preclinical and clinical settings for its potential anti-tumor activity in advanced solid tumors.[9]

-

Silquest A-1120: A diamino functional silane (B1218182) used as an adhesion promoter in a wide range of applications, including sealants, adhesives, and molding compounds. It enhances the bonding of amino-reactive resins to inorganic and plastic surfaces.[10][11][12]

Given the disparate nature of these substances, from pharmaceuticals to industrial chemicals, the protocols for solution preparation and the factors affecting their stability will vary significantly. For instance, the solvent system, optimal concentration, pH, temperature, and light sensitivity for a biological antagonist like A1120 will be fundamentally different from those for an industrial silane like Silquest A-1120.

To provide accurate and relevant Application Notes and Protocols, it is imperative that the specific "this compound" of interest is identified. Without this clarification, any provided information on solution preparation and stability would be generic at best and dangerously inaccurate at worst, potentially leading to failed experiments, wasted resources, and safety hazards.

Researchers, scientists, and drug development professionals are strongly urged to verify the precise identity of "this compound" they are working with by consulting primary documentation such as supplier specifications, certificates of analysis, or relevant scientific literature before proceeding with any experimental work.

Once the specific compound is identified, a detailed protocol can be developed, outlining the appropriate solvent(s), dissolution procedures, storage conditions (temperature, light exposure), and methods for assessing stability over time (e.g., chromatography, spectroscopy). This will ensure the integrity of the prepared solutions and the reliability of the experimental results.

References

- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. onclive.com [onclive.com]

- 10. harwick.com [harwick.com]

- 11. harwick.com [harwick.com]

- 12. specialchem.com [specialchem.com]

Application Notes and Protocols for A-1120 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1120 is a novel, non-retinoid antagonist of Retinol (B82714) Binding Protein 4 (RBP4). Its primary mechanism of action involves disrupting the interaction between RBP4 and transthyretin (TTR), which is essential for the transport of retinol (Vitamin A) in the bloodstream. While initially investigated for potential benefits in improving insulin (B600854) sensitivity, current research indicates that A-1120's primary applications lie within the field of ophthalmology, specifically in the context of retinoid metabolism and its role in certain retinal diseases. This document provides detailed application notes and protocols for the use of A-1120 in a research setting, with a focus on its established effects.

Application Notes

Primary Application: Investigation of Retinoid Metabolism in Ocular Diseases

A-1120 serves as a valuable research tool for studying the pathological consequences of excessive bisretinoid accumulation in the retina, a hallmark of diseases such as Stargardt disease and atrophic age-related macular degeneration (AMD). By reducing circulating RBP4 levels, A-1120 effectively decreases the transport of retinol to the eye, thereby limiting the formation of toxic bisretinoid lipofuscin.

Mechanism of Action

A-1120 competitively binds to RBP4, inducing a conformational change that prevents its association with TTR. This disruption leads to the rapid renal clearance of the smaller RBP4-A-1120 complex, resulting in a significant reduction of serum RBP4 and, consequently, retinol levels. Unlike some other RBP4 antagonists like fenretinide, A-1120 does not exhibit agonist activity at retinoic acid receptors (RARα), suggesting a more specific mechanism of action and potentially a better safety profile in this regard.[1][2]

Limitations in Broader Metabolic Research

It is critical to note that despite being identified in a screen for compounds that could improve insulin sensitivity, subsequent in vivo studies in mice fed a high-fat diet demonstrated that A-1120 did not improve insulin sensitivity or other metabolic parameters.[3][4] Therefore, its utility as a tool for studying or treating type 2 diabetes or metabolic syndrome is not supported by current evidence. Researchers should exercise caution when designing experiments aimed at investigating the effects of A-1120 on systemic glucose and lipid metabolism beyond the retinoid pathway.

Data Presentation

Table 1: Summary of Quantitative Effects of A-1120 in a Murine Model

| Parameter | Treatment Group | Dosage | Duration | Result | Reference |

| Serum RBP4 | A-1120 | 30 mg/kg/day | 12 days | ~75% reduction | [2] |

| 11-cis retinaldehyde | A-1120 | 30 mg/kg/day | 12 days | ~30-50% reduction | [2] |

| all-trans retinyl palmitate | A-1120 | 30 mg/kg/day | 12 days | ~30-50% reduction | [2] |

| all-trans retinaldehyde | A-1120 | 30 mg/kg/day | 12 days | Less pronounced reduction | [2] |

| Insulin Sensitivity | A-1120 | Not specified | Not specified | No improvement | [2][3] |

Experimental Protocols

Protocol 1: In Vivo Assessment of A-1120 Efficacy in a Murine Model

Objective: To determine the effect of A-1120 on serum RBP4 levels and ocular visual cycle retinoids in mice.

Materials:

-

A-1120

-

Vehicle (e.g., formulated into rodent chow)

-

Wild-type BALB/cJ mice

-

Standard rodent chow

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

Dissection tools

-

Homogenization buffer

-

HPLC system with a UV detector

-

ELISA kit for mouse RBP4

-

Reagents for retinoid extraction and analysis

Procedure:

-

Animal Acclimatization: Acclimate male BALB/cJ mice (8-10 weeks old) to the housing facility for at least one week with ad libitum access to standard chow and water.

-

Group Assignment: Randomly assign mice to two groups: a control group receiving standard chow and a treatment group receiving chow formulated with A-1120 to ensure a daily dose of 30 mg/kg.[2]

-

Dosing: Administer the respective diets to the mice for 12 consecutive days.[2] Monitor animal health and food intake daily.

-

Sample Collection (Day 12):

-

Anesthetize mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Collect blood via retro-orbital bleeding or cardiac puncture. Allow the blood to clot and centrifuge to separate the serum. Store serum at -80°C until analysis.

-

Euthanize the mice and enucleate the eyes.

-

-

Serum RBP4 Analysis:

-

Thaw serum samples on ice.

-

Determine the concentration of RBP4 in the serum using a commercially available mouse RBP4 ELISA kit, following the manufacturer's instructions.

-

-

Ocular Retinoid Analysis:

-

Pool eyes from each group and homogenize them in a suitable buffer.

-

Extract retinoids from the homogenate using a standard organic solvent extraction method (e.g., with hexane).

-

Dry the extracted retinoids under a stream of nitrogen and reconstitute in the mobile phase.

-

Analyze the levels of 11-cis retinaldehyde, all-trans retinaldehyde, and all-trans retinyl palmitate using reverse-phase HPLC with UV detection.

-

-

Data Analysis:

-

Calculate the mean and standard deviation for serum RBP4 and each retinoid for both the control and A-1120 treated groups.

-

Perform a statistical analysis (e.g., t-test) to determine the significance of any observed differences between the groups.

-

Mandatory Visualization

Caption: Mechanism of action of A-1120 in disrupting retinol transport.

Caption: Experimental workflow for in vivo assessment of A-1120.

References

- 1. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]

Application Notes and Protocols for Studying Insulin Resistance Using S961

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin (B600854) resistance is a pathological condition in which cells fail to respond to the normal actions of insulin. It is a key feature of type 2 diabetes and the metabolic syndrome. The study of insulin resistance is crucial for understanding its pathogenesis and for the development of new therapeutic agents. S961 is a potent and selective peptide antagonist of the insulin receptor (IR) that serves as a valuable research tool to induce a state of insulin resistance in both in vitro and in vivo models.[1][2][3][4] This document provides detailed application notes and protocols for utilizing S961 to study insulin resistance.